molecular formula C21H24ClN3O3S2 B276156 Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate

Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate

Cat. No. B276156
M. Wt: 466 g/mol
InChI Key: XSSCQBJDJXQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate, also known as EADCT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. EADCT belongs to the class of compounds known as thioesters, which are widely used in organic synthesis due to their high reactivity and versatility.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate involves the inhibition of several enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has also been found to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression and is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has been found to have several biochemical and physiological effects, particularly in the area of cancer treatment. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of enzymes that are involved in these processes.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been found to have low toxicity, which makes it an attractive candidate for cancer treatment. However, Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has some limitations for lab experiments, including its limited solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for research on Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate, including its potential applications in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. There is also a need for further research on the mechanism of action of Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate, particularly in the area of cancer treatment. Additionally, there is a need for further research on the synthesis and modification of Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate, which could lead to the development of more potent and selective compounds for cancer treatment.

Synthesis Methods

The synthesis of Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate is a multi-step process that involves the reaction of several reagents. The initial step involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorobenzaldehyde thiourea adduct. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form ethyl 2-(4-chlorophenyl)-3-oxobutanoate thiourea adduct. The final step involves the reaction of this intermediate with 4-acetyl-1,4-diazepane to form Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate.

Scientific Research Applications

Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has been found to exhibit promising results in medical research, particularly in the area of cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.

properties

Product Name

Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate

Molecular Formula

C21H24ClN3O3S2

Molecular Weight

466 g/mol

IUPAC Name

ethyl 3-[(4-acetyl-1,4-diazepane-1-carbothioyl)amino]-5-(4-chlorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C21H24ClN3O3S2/c1-3-28-20(27)19-17(13-18(30-19)15-5-7-16(22)8-6-15)23-21(29)25-10-4-9-24(11-12-25)14(2)26/h5-8,13H,3-4,9-12H2,1-2H3,(H,23,29)

InChI Key

XSSCQBJDJXQDNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)N3CCCN(CC3)C(=O)C

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)N3CCCN(CC3)C(=O)C

Origin of Product

United States

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